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molecular formula C6H13NO3 B1614740 4-Nitro-3-hexanol CAS No. 5342-71-2

4-Nitro-3-hexanol

Cat. No. B1614740
M. Wt: 147.17 g/mol
InChI Key: XIXNQTGGBNDDMJ-UHFFFAOYSA-N
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Patent
US08021915B2

Procedure details

A reaction vessel was replaced with nitrogen, and 1-nitropropane (8.93 ml, 100 mmol) and dry-THF (50 ml) were added. After DBU (1,8-diazabicyclo[5.4.0]-7-undecene) (1.5 ml, 10 mmol) had been added, propionaldehyde (4.68 ml, 100 mmol) was added while the vessel was cooled in an ice bath. After the mixture had been stirred at room temperature for 10 hours, ethyl acetate (100 ml) was added, and the whole was washed with dilute hydrochloric acid, water, and a saturated salt solution. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-hydroxy-3-nitrohexane (12.33 g, 84% yield).
Quantity
8.93 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1](CCC)([O-:3])=[O:2].[CH2:7]1[CH2:17][CH2:16]N2[C:10](=NCCC2)[CH2:9][CH2:8]1.C(=[O:21])CC>C(OCC)(=O)C>[OH:21][CH:7]([CH2:17][CH3:16])[CH:8]([N+:1]([O-:3])=[O:2])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
8.93 mL
Type
reactant
Smiles
[N+](=O)([O-])CCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
4.68 mL
Type
reactant
Smiles
C(CC)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry-THF (50 ml)
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
WASH
Type
WASH
Details
the whole was washed with dilute hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OC(C(CC)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 12.33 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 837.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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